molecular formula C16H28O2 B14425303 Hexadeca-4,7-dienoic acid CAS No. 80782-81-6

Hexadeca-4,7-dienoic acid

Cat. No.: B14425303
CAS No.: 80782-81-6
M. Wt: 252.39 g/mol
InChI Key: CQHASUVQRDMWKB-UHFFFAOYSA-N
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Description

Hexadeca-4,7-dienoic acid is a 16-carbon unsaturated fatty acid with double bonds at positions 4 and 7. Its structure is characterized by the carboxyl group (-COOH) at the terminal end, followed by two double bonds separated by two single bonds (CH₂ groups). This configuration distinguishes it from other dienoic acids, as the spacing and position of double bonds influence its chemical reactivity, physical properties, and biological interactions.

Properties

CAS No.

80782-81-6

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

hexadeca-4,7-dienoic acid

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,17,18)

InChI Key

CQHASUVQRDMWKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC=CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-4,7-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis followed by hydrogenation to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts such as molybdenum or tungsten complexes to facilitate the metathesis reaction .

Industrial Production Methods

In industrial settings, this compound can be produced through the extraction and purification of natural sources such as plant oils and algae. The extraction process involves the use of solvents to isolate the fatty acid fractions, followed by chromatographic techniques to purify the desired compound .

Chemical Reactions Analysis

Types of Reactions

Hexadeca-4,7-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated hexadecanoic acid.

    Substitution: Esters, amides.

Scientific Research Applications

Hexadeca-4,7-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadeca-4,7-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Hexadeca-4,7-dienoic acid and related dienoic acids, diynoic acids, and derivatives:

Compound Chain Length Double Bond Positions Functional Groups Biological/Industrial Relevance Key References
This compound 16 carbons 4,7 Carboxyl, two double bonds Potential lipid metabolite; implicated in sulfonated glycolipid structures .
Hexa-2,4-dienoic acid 6 carbons 2,4 Carboxyl, two conjugated bonds Industrial use (general applications); classified under GHS 1.0 for safety labeling .
Nona-2,7-dienoic acid 9 carbons 2,7 Carboxyl, methyl branches (4,6,8) Weak cytotoxicity and antimicrobial activity in apocimycin derivatives from Micromonospora sp. .
Dodeca-4,6-diynoic acid 12 carbons 4,6 (triple bonds) Carboxyl, two triple bonds High reactivity due to triple bonds; safety protocols emphasize medical consultation for exposure .
4,7-Dioxo-7-phenylheptanoic acid 7 carbons 4,7 (keto groups) Carboxyl, phenyl, two ketones Used in organic synthesis; phenyl group enhances aromatic interactions in pharmaceuticals .
LMFA04020110 (NeuroF derivative) 22 carbons 4,7 (dienoic) + hydroxyls Hydroxy, tetrahydrofuran ring Lipid signaling molecule with hydroxy groups; involved in metabolic pathways .

Structural Analysis

  • Chain Length: Longer chains (e.g., this compound, 16C) exhibit lower solubility in water compared to shorter analogs like Hexa-2,4-dienoic acid (6C). This impacts their integration into lipid bilayers or micelles .
  • Double Bond Position: The 4,7 configuration in this compound creates a non-conjugated diene system, reducing reactivity compared to conjugated systems (e.g., Hexa-2,4-dienoic acid). Conjugated bonds in Hexa-2,4-dienoic acid facilitate resonance stabilization, increasing stability in industrial applications .
  • Functional Modifications: Hydroxy groups (e.g., in NeuroF derivatives) or phenyl rings (e.g., 4,7-Dioxo-7-phenylheptanoic acid) introduce hydrogen bonding or aromatic interactions, expanding utility in drug design or synthetic chemistry .

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